

techniques for dissolving and storing CB-64D

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Compound of Interest		
Compound Name:	CB-64D	
Cat. No.:	B15620190	Get Quote

Application Notes and Protocols for CB-64D

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB-64D is a potent and highly selective sigma-2 (σ 2) receptor agonist.[1] It is a valuable research tool for investigating the physiological and pathophysiological roles of the σ 2 receptor. Notably, **CB-64D** has been shown to induce a novel form of apoptosis in cancer cells, making it a compound of interest in oncology and drug development.[2][3] These application notes provide detailed protocols for the proper handling, dissolution, and storage of **CB-64D** to ensure its stability and efficacy in experimental settings.

Physicochemical Properties of CB-64D

A clear understanding of the physicochemical properties of **CB-64D** is essential for its effective use in research.



Property	Value	Source
Full Chemical Name	(+)-1R,5R-(E)-8-Benzylidene- 5-(3-hydroxyphenyl)-2- methylmorphan-7-one	[1]
Molecular Formula	C24H27NO2	Deduced from structure[4][5]
Molecular Weight	361.48 g/mol	Calculated from formula
Binding Affinity (Ki)	σ1 Receptor: 3063 nM; σ2 Receptor: 16.5 nM	[1]
Selectivity	~185-fold for σ2 over σ1 receptor	[1]

Dissolving CB-64D: A Step-by-Step Protocol

CB-64D, like many small molecule inhibitors, may have limited aqueous solubility. The following protocol outlines the recommended procedure for dissolving **CB-64D** for in vitro experiments.

Materials:

- CB-64D powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Water bath or sonicator (optional)

Protocol:

- Initial Solubilization in DMSO:
 - Begin by dissolving CB-64D in 100% anhydrous DMSO to create a high-concentration stock solution. A common starting concentration is 10 mM.



- To prepare a 10 mM stock solution, add the appropriate volume of DMSO to your vial of CB-64D powder. For example, to make 1 mL of a 10 mM stock solution, you would add 1 mL of DMSO to 3.61 mg of CB-64D.
- Ensure Complete Dissolution:
 - Vortex the solution vigorously for 1-2 minutes to aid dissolution.
 - Visually inspect the solution for any undissolved particles.
 - If particulates remain, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be used to facilitate dissolution.
- Preparation of Working Solutions:
 - It is recommended to perform serial dilutions of the high-concentration DMSO stock solution in DMSO to achieve intermediate concentrations before the final dilution into aqueous buffer or cell culture media. This helps to prevent precipitation of the compound.
 - For cell-based assays, the final concentration of DMSO should be kept low (ideally ≤ 0.1%) to avoid solvent-induced toxicity. Always include a vehicle control (containing the same final concentration of DMSO) in your experiments.

Storage and Stability of CB-64D Solutions

Proper storage is critical to maintain the integrity and activity of CB-64D.



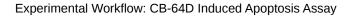
Storage Form	Recommended Temperature	Duration	Notes
Solid Powder	-20°C	Up to 1 year	Store in a desiccated environment to prevent hydration.
DMSO Stock Solution	-20°C or -80°C	Up to 6 months (estimated)	Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Use tightly sealed vials to prevent DMSO from absorbing water.
Aqueous Working Solutions	2-8°C	Use immediately	It is not recommended to store CB-64D in aqueous solutions for extended periods due to the potential for precipitation and degradation.

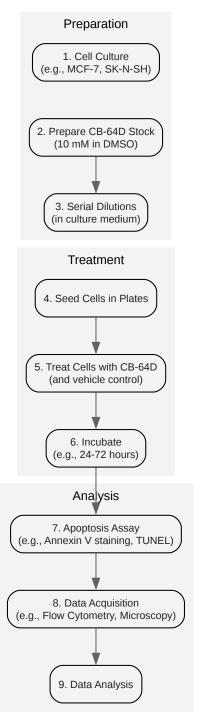
Note: Specific long-term stability data for **CB-64D** in solution is not readily available. The provided durations are estimations based on general guidelines for small molecule inhibitors. It is recommended that researchers perform their own stability assessments for long-term experiments.

Experimental Workflow for In Vitro Apoptosis Assay

The following is a generalized workflow for assessing the apoptotic effects of **CB-64D** on a cancer cell line.







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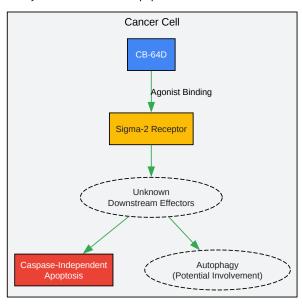
A generalized workflow for studying CB-64D-induced apoptosis in vitro.



Signaling Pathway of CB-64D-Induced Apoptosis

CB-64D, as a $\sigma 2$ receptor agonist, induces apoptosis through a unique, caspase-independent pathway.[2][3][6] This pathway is also independent of p53 and does not involve the release of cytochrome-C from the mitochondria, distinguishing it from classical apoptotic mechanisms.[3] [6]

Proposed Signaling Pathway of CB-64D-Induced Apoptosis



Key Features

Does NOT involve Caspase activation

Does NOT involve Cytochrome-C release

Independent of p53 status



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A diagram illustrating the proposed caspase-independent apoptotic pathway initiated by **CB-64D**.

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